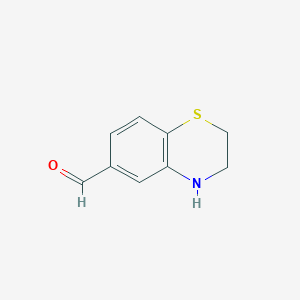

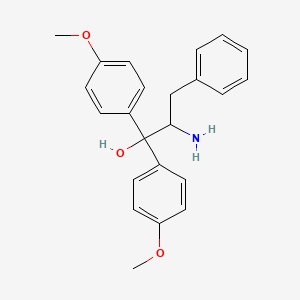

![molecular formula C15H22O8 B3329666 (2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 62133-72-6](/img/structure/B3329666.png)

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Vue d'ensemble

Description

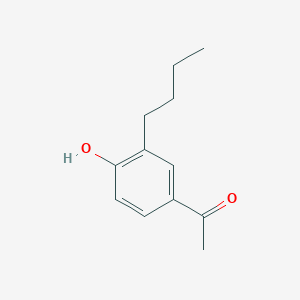

The compound (2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with a unique structure. It features multiple hydroxyl groups and a tetrahydrocyclopenta[c]pyran ring system, making it an interesting subject for chemical and biological studies.

Mécanisme D'action

Target of Action

Bartsioside is an anti-inflammatory agent . It is primarily targeted towards the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is a key enzyme involved in the conversion of arachidonic acid into inflammatory prostaglandins .

Mode of Action

Bartsioside interacts with the COX-2 enzyme, inhibiting its activity . The binding of Bartsioside to COX-2 is facilitated by key residues His90, Phe518, Ile517, and Ser353 . This interaction results in the inhibition of the enzyme’s ability to convert arachidonic acid into inflammatory prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by Bartsioside is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, Bartsioside prevents the conversion of arachidonic acid into inflammatory prostaglandins . This results in a reduction of inflammation, given the role of prostaglandins in promoting inflammation .

Pharmacokinetics

Like other terpenoids, it is expected to have certain drug-like properties

Result of Action

The primary result of Bartsioside’s action is a reduction in inflammation . By inhibiting the COX-2 enzyme, Bartsioside prevents the production of inflammatory prostaglandins . This leads to a decrease in inflammation, making Bartsioside a potential candidate for the treatment of inflammatory conditions .

Action Environment

The efficacy and stability of Bartsioside, like many other compounds, can be influenced by various environmental factors. Factors such as pH and temperature can affect the structure and function of enzymes, potentially impacting the effectiveness of Bartsioside . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps often include the formation of the tetrahydrocyclopenta[c]pyran ring and the subsequent attachment of hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions.

Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other tetrahydrocyclopenta[c]pyran derivatives and molecules with multiple hydroxyl groups.

Uniqueness

What sets this compound apart is its specific arrangement of hydroxyl groups and the unique structure of the tetrahydrocyclopenta[c]pyran ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9+,10+,11+,12-,13+,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHJZJFIDNMNBS-DNRYLMBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C([C@H]2[C@@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bartsioside and where is it found?

A1: Bartsioside is an iridoid glucoside, a type of secondary metabolite found in various plant species. It is frequently observed in the Scrophulariaceae family, including the genus Plantago [] and Bellardia [, ], and is also present in Cistanche species [].

Q2: What are the potential applications of Bartsioside?

A2: While research is ongoing, Bartsioside has demonstrated potential in several areas:

- Allelopathy: It exhibits inhibitory effects on the radicle growth of Orobanche cumana, a parasitic plant affecting sunflower crops, suggesting a possible role in bioherbicide development [].

- Anti-inflammatory Activity: In vitro studies indicate Bartsioside might possess anti-inflammatory properties [], although further research is needed to confirm these effects and elucidate the mechanisms of action.

Q3: How does Bartsioside contribute to the taxonomy of plants?

A3: The presence and distribution of specific iridoid glucosides, including Bartsioside, can be valuable for taxonomic classification. Studies suggest Bartsioside plays a significant role in the taxonomy of the genus Plantago, particularly within the subgenus Psyllium [].

Q4: What is the role of Bartsioside in the biosynthesis of picrosides?

A4: Bartsioside is identified as a potential intermediate in the biosynthetic pathway of picrosides, particularly picroside I and II, which are pharmacologically active compounds found in the medicinal herb Picrorhiza kurroa [].

Q5: How does the structure of Bartsioside relate to its activity?

A5: While specific structure-activity relationship (SAR) studies focused solely on Bartsioside are limited in the provided literature, research on related iridoids suggests that the pattern of substitution, particularly hydroxylation, can influence their biological activities []. Further investigation is needed to determine the precise structural features of Bartsioside that contribute to its observed effects.

Q6: Are there any known methods for synthesizing Bartsioside?

A6: The provided research papers primarily focus on the isolation and identification of Bartsioside from natural sources. There is no mention of specific synthetic routes for Bartsioside in these studies.

Q7: What analytical techniques are commonly used to identify and quantify Bartsioside?

A7: Various chromatographic and spectroscopic techniques are employed to study Bartsioside:

- Isolation and Purification: Researchers often utilize techniques like silica gel column chromatography, Sephadex LH-20 column chromatography, and HPLC for isolating and purifying Bartsioside [, ].

- Structure Elucidation: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HMBC, and HMQC experiments, along with Mass Spectrometry (MS), are crucial for determining the structure of Bartsioside [].

- Quantification: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV detectors [] or Mass Spectrometry (MS), are frequently employed for quantifying Bartsioside in plant extracts.

Q8: Has the biosynthetic pathway of Bartsioside been elucidated?

A8: Recent research has utilized cheminformatic analysis and phylogenetic information to propose biosynthetic pathways for iridoid glucosides, including Bartsioside, in Lamiaceae []. This research identified a cytochrome P450 enzyme from Callicarpa americana that catalyzes the oxidation of Bartsioside to Aucubin, providing insights into a key step in the pathway.

Q9: What is the ecological significance of Bartsioside?

A9: Bartsioside, as part of the iridoid glucoside family, likely plays a role in plant defense mechanisms. These compounds are often bitter and can deter herbivores. Further research is necessary to fully understand the ecological impact and potential environmental fate of Bartsioside.

Q10: Are there any known quality control measures for Bartsioside?

A10: While specific quality control measures for Bartsioside are not explicitly mentioned in these papers, the use of HPLC fingerprinting for characterizing Cistanche tubulosa from different regions highlights the importance of analytical techniques in ensuring the quality and consistency of plant materials containing Bartsioside []. Implementing standardized analytical methods and reference materials would be essential for quality control in the context of potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (R)-4-((7R,8S,9S,10R,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B3329594.png)

![6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B3329597.png)

![Sodium benzo[d]thiazole-2-sulfinate](/img/structure/B3329601.png)

![(3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3329610.png)

![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)